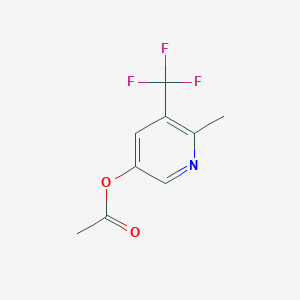
6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate: is an organic compound that features a pyridine ring substituted with a methyl group, a trifluoromethyl group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 6-Methyl-5-(trifluoromethyl)pyridin-3-ol.
Acetylation Reaction: The hydroxyl group of the starting material is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-Methyl-5-(difluoromethyl)pyridin-3-yl acetate.
Substitution: Formation of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers to improve their thermal stability and chemical resistance.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate can be used as a building block in the synthesis of drug candidates.
Biological Probes: The compound can be used in the design of fluorescent probes for imaging and diagnostic applications.
Industry:
Agrochemicals: It can be used in the synthesis of herbicides and pesticides, leveraging its chemical stability and bioactivity.
Electronics: The compound can be used in the development of organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate is largely dependent on its application. In drug development, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The acetate group can act as a prodrug moiety, releasing the active compound upon hydrolysis in the body.
Vergleich Mit ähnlichen Verbindungen
- 6-Methyl-5-(trifluoromethyl)pyridin-3-yl boronic acid
- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea
Uniqueness: 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate is unique due to the presence of both the trifluoromethyl and acetate groups. The trifluoromethyl group imparts high chemical stability and lipophilicity, while the acetate group can serve as a prodrug moiety, enhancing the compound’s versatility in pharmaceutical applications. Additionally, the combination of these functional groups can lead to unique reactivity patterns and applications in various fields.
Eigenschaften
Molekularformel |
C9H8F3NO2 |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
[6-methyl-5-(trifluoromethyl)pyridin-3-yl] acetate |
InChI |
InChI=1S/C9H8F3NO2/c1-5-8(9(10,11)12)3-7(4-13-5)15-6(2)14/h3-4H,1-2H3 |
InChI-Schlüssel |
KMTMSQPPUXOQFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)OC(=O)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


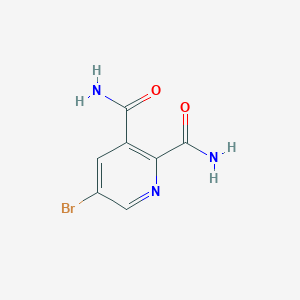
![4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13658939.png)
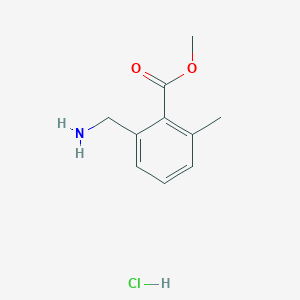
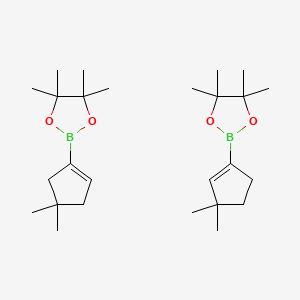
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)
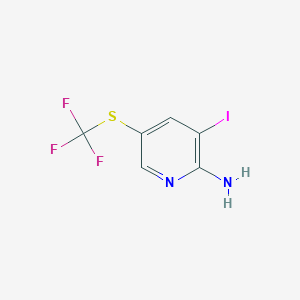
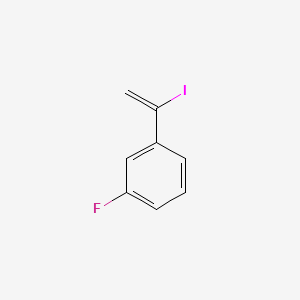
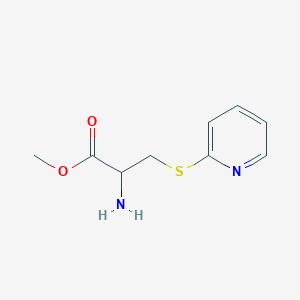
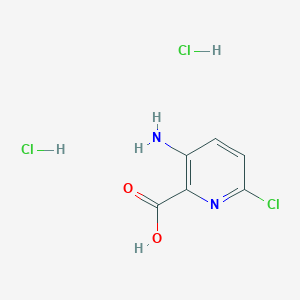
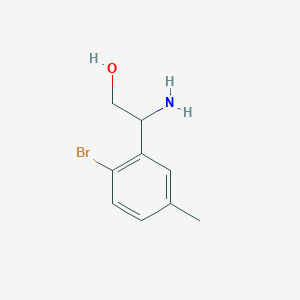
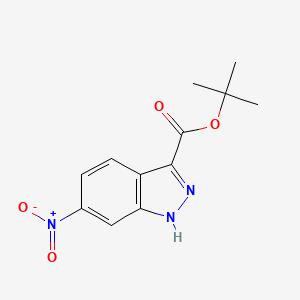

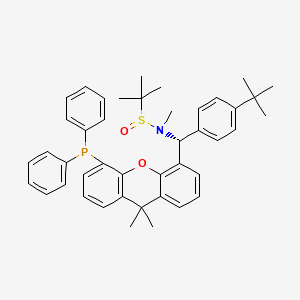
![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)
